Home > Products > Screening Compounds P135279 > 1-(3-methylbenzyl)-1H-pyrazol-4-amine
1-(3-methylbenzyl)-1H-pyrazol-4-amine - 1002033-31-9

1-(3-methylbenzyl)-1H-pyrazol-4-amine

Catalog Number: EVT-3207287
CAS Number: 1002033-31-9
Molecular Formula: C11H13N3
Molecular Weight: 187.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Pyrazole derivatives are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms within the ring. [, , , , , , , , , , , , , , , , , , , , , , , , ] They represent a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities. [, , , , , , , , , , , , , , , , , , ] Specifically, pyrazole derivatives have been investigated for their potential applications in various fields, including:

  • Antiviral agents: Exhibiting activity against various viruses like Yellow Fever Virus (YFV), Respiratory Syncytial Virus (RSV), and Bovine Viral Diarrhea Virus (BVDV). []
  • Antihypertensive agents: Demonstrating the ability to reduce blood pressure in spontaneously hypertensive rats. []
  • Antimicrobial agents: Showing activity against a range of bacterial and fungal strains. [, , ]
  • Antioxidant agents: Exhibiting radical scavenging properties. [, ]
  • Anticancer agents: Showing cytotoxic activity against various cancer cell lines. [, , , ]
  • Energetic materials: Possessing high thermal stability and detonation properties, making them suitable for applications as explosives. [, , ]

1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine (HCPT) and its energetic salts

    Compound Description: 1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine (HCPT) is a novel energetic heat-resistant explosive. Its energetic salts, including its triaminoguanidinium salt, 3,4,5-triamino-1,2,4-triazolium salt, and copper(II) complex, have also been synthesized and characterized []. These compounds exhibit excellent thermal stabilities with decomposition temperatures ranging from 215 °C to 340 °C. They also possess high positive heats of formation, ranging from 622.8 kJ mol−1 to 1211.7 kJ mol−1 [].

Reference:

2-Cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)acryloyl chloride

    Compound Description: 2-Cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)acryloyl chloride is a highly functional compound used as a building block in the synthesis of various heterocyclic compounds []. Its reactivity with different nucleophiles, including mono-, 1,2-, 1,3-, 1,4-, and 1,5-binucleophiles, has been studied [].

Reference:

3,5-Bis(propan-2-yl)-1H-pyrazol-4-amine

    Compound Description: The crystal structure of 3,5-bis(propan-2-yl)-1H-pyrazol-4-amine has been determined, providing insights into its molecular geometry and packing arrangement in the solid state [].

Reference:

5-(1-(3-Fluorophenyl)-1H-pyrazol-4-yl)-2H-tetrazole (LQFM-21)

    Compound Description: 5-(1-(3-Fluorophenyl)-1H-pyrazol-4-yl)-2H-tetrazole (LQFM-21) is a novel pyrazole derivative investigated for its antihypertensive effects []. Studies have shown that it can reduce blood pressure in spontaneously hypertensive rats, likely through mechanisms involving nitric oxide and cyclic guanosine monophosphate (cGMP) pathways [].

Overview

1-(3-Methylbenzyl)-1H-pyrazol-4-amine is a significant compound in organic chemistry, particularly known for its applications in medicinal chemistry and biological research. This compound belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms. The specific structure of 1-(3-methylbenzyl)-1H-pyrazol-4-amine allows it to participate in various biochemical reactions, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.

Source and Classification

The compound can be sourced from chemical suppliers and is classified under the chemical structure of pyrazoles. Its chemical formula is C11_{11}H14_{14}N2_{2}O, with a CAS number of 1595751-31-7. This classification places it within a broader category of heterocyclic compounds that exhibit diverse biological activities.

Synthesis Analysis

Methods

The synthesis of 1-(3-Methylbenzyl)-1H-pyrazol-4-amine can be achieved through various synthetic routes. One common method involves the condensation of 3-methylbenzyl hydrazine with 1,3-diketones under acidic conditions. The reaction proceeds as follows:

  1. Condensation Reaction: The 3-methylbenzyl hydrazine reacts with a suitable 1,3-diketone in the presence of an acid catalyst to form an intermediate compound.
  2. Cyclization: This intermediate undergoes cyclization to yield the desired pyrazole derivative.

Industrial production may involve optimizing conditions such as temperature, pressure, and catalyst choice to enhance yield and purity.

Technical Details

The reaction typically requires careful control of pH and temperature to ensure complete conversion and minimal side reactions. Common reagents include acid catalysts like hydrochloric acid or sulfuric acid, which facilitate the formation of the pyrazole ring.

Molecular Structure Analysis

Data

  • Molecular Weight: Approximately 174.24 g/mol
  • Molecular Formula: C11_{11}H14_{14}N2_{2}
  • Boiling Point: Not readily available; typically determined experimentally.
Chemical Reactions Analysis

Reactions

1-(3-Methylbenzyl)-1H-pyrazol-4-amine undergoes several important chemical reactions:

  • Oxidation: Can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.
  • Reduction: Reduction reactions are possible with reducing agents such as sodium borohydride or lithium aluminum hydride, yielding reduced derivatives.
  • Substitution Reactions: The compound can participate in substitution reactions at the benzyl group using halogens or alkylating agents, allowing for further functionalization.

Technical Details

The choice of reagents and conditions significantly influences the reaction pathways and product yields. For instance, oxidation reactions are generally conducted under controlled temperatures to prevent decomposition.

Mechanism of Action

The mechanism of action for 1-(3-Methylbenzyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets within biological systems. It may exert effects by binding to enzymes or receptors, modulating their activity. For example:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways, leading to altered biochemical processes.
  • Receptor Interaction: It can also interact with various receptors, potentially influencing signaling pathways related to inflammation or microbial resistance.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid crystalline substance.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties

  • Stability: Generally stable under normal conditions but may decompose under extreme pH or temperature.
  • Reactivity: Exhibits reactivity typical of amines and can participate in nucleophilic substitution and electrophilic aromatic substitution reactions.

Relevant data on these properties can be obtained through experimental studies or supplier specifications.

Applications

Scientific Uses

1-(3-Methylbenzyl)-1H-pyrazol-4-amine has several applications across various fields:

  • Chemistry: Serves as a building block for synthesizing more complex organic molecules and heterocycles.
  • Biology: Investigated for potential biological activities including antimicrobial, antifungal, and anti-inflammatory effects.
  • Medicine: Ongoing research explores its role as a pharmaceutical intermediate for developing new drugs targeting various diseases.
  • Industry: Utilized in producing specialty chemicals and as an intermediate in synthesizing agrochemicals and dyes.
Introduction: Contextualizing 1-(3-Methylbenzyl)-1H-pyrazol-4-amine in Heterocyclic Chemistry

Pyrazole Scaffolds as Privileged Structures in Medicinal Chemistry

The pyrazole ring (1,2-diazole) is a five-membered heterocycle featuring two adjacent nitrogen atoms within its aromatic system. This arrangement confers unique electronic properties and robust metabolic stability, allowing it to serve as a versatile bioisosteric replacement for phenyl rings and other heterocycles in drug design [2] [7]. Analysis of the SwissBioisostere database reveals pyrazole is employed as a benzene bioisostere in over 80% of cases with positive outcomes (improved or maintained biological activity) [7]. The scaffold's significance is further evidenced by its presence in numerous clinically approved drugs spanning diverse therapeutic areas, particularly oncology and inflammation.

The therapeutic dominance of pyrazole-based drugs has markedly accelerated in the past decade. Notable examples include the Bruton's tyrosine kinase (BTK) inhibitors ibrutinib and zanubrutinib for B-cell malignancies; the JAK inhibitor baricitinib for rheumatoid arthritis, alopecia, and COVID-19; the BRAF inhibitor encorafenib for melanoma; and the RET inhibitors pralsetinib and selpercatinib for RET-fusion positive cancers [2] [10]. Pyrazole-containing compounds also demonstrate remarkable versatility beyond kinase inhibition. Lenacapavir, a fused pyrazole derivative targeting the HIV-1 capsid, exemplifies this with its extraordinary six-month dosing interval due to an ultra-long half-life [2]. Zavegepant, an indazole-based CGRP receptor antagonist administered nasally for migraine, further underscores the scaffold's adaptability to diverse targets and delivery routes. The consistent emergence of such molecules highlights the pyrazole ring's capacity to engage critical biological targets through hydrogen bonding, hydrophobic interactions, and π-stacking.

Table 2: Clinically Significant Pyrazole-Containing Drugs and Their Therapeutic Applications

Drug (Approval Year)Primary Therapeutic Target/MechanismIndication(s)Structural Features
Pralsetinib (2020)RET Tyrosine Kinase InhibitorNSCLC, Thyroid CancersContains two pyrazole units
Selpercatinib (2020)RET Tyrosine Kinase InhibitorNSCLC, Medullary Thyroid CancerPyrazolo–pyridine hybrid
Baricitinib (2017)JAK1/JAK2 InhibitorRheumatoid Arthritis, Alopecia, COVID-19Di-substituted pyrazole
Encorafenib (2018)BRAF V600E/K InhibitorMelanomaTri-substituted pyrazole
Zanubrutinib (2019)Bruton's Tyrosine Kinase (BTK) InhibitorMantle Cell Lymphoma, Waldenström MacroglobulinemiaPyrazole–pyrimidine hybrid + acrylamide warhead
Lenacapavir (2022)HIV-1 Capsid InhibitorMulti-drug Resistant HIV-1Polyfluorinated fused pyrazole
Zavegepant (2023)CGRP Receptor AntagonistAcute MigraineIndazole derivative (nasal spray)

Significance of N-Substituted Pyrazol-4-amines in Drug Discovery

Within the pyrazole chemotype, N1-substituted pyrazol-4-amines represent a critically important subclass due to their enhanced potential for targeted interactions and improved pharmacokinetic profiles. The C4-amino group serves as a pivotal hydrogen bond donor and acceptor, enabling crucial interactions with enzyme active sites or receptor binding pockets. Furthermore, this group provides a versatile synthetic handle for further derivatization via amide formation, reductive alkylation, or condensation reactions, facilitating extensive structure-activity relationship (SAR) exploration. The N1 substitution, particularly with benzyl groups, significantly modulates the molecule's overall lipophilicity, steric bulk, and conformational flexibility, directly influencing target binding affinity and selectivity.

Rationale for Studying 3-Methylbenzyl-Substituted Derivatives

The deliberate incorporation of the 3-methylbenzyl moiety at the pyrazole N1 position represents a structure-based design strategy aimed at optimizing molecular recognition and physicochemical properties. Benzyl substitution at N1 generally enhances metabolic stability by protecting the pyrazole nitrogen from oxidative metabolism, a common issue with N-H pyrazoles. The specific choice of the meta-methyl substituent on the benzyl ring is driven by several key factors:

  • Steric Optimization: The meta-position avoids potential steric hindrance with the pyrazole C3/C5 hydrogens that might occur with ortho-substitution, while still positioning the methyl group to engage in favorable van der Waals interactions within hydrophobic sub-pockets of target proteins. This contrasts with the para-methyl isomer, which primarily influences electron distribution without comparable steric effects [4].
  • Hydrophobic Pocket Targeting: Crystallographic studies of kinase inhibitors like pralsetinib and selpercatinib reveal the importance of hydrophobic regions adjacent to the ATP-binding site [10]. The 3-methyl group is strategically positioned to probe such regions, potentially enhancing binding affinity and selectivity over off-target kinases. Molecular modeling suggests this group can occupy distinct lipophilic cavities not optimally accessed by unsubstituted benzyl or para-methylbenzyl analogs.
  • Modulation of Electronic Properties: The electron-donating methyl group subtly influences the electron density of the benzyl ring, potentially altering π-stacking interactions or cation-π interactions with target residues like lysine or arginine. This electronic tuning can fine-tune binding kinetics and potency.
  • Metabolic Considerations: Methyl groups are generally resistant to rapid oxidative metabolism compared to larger alkyl chains or electron-rich heterocycles, potentially conferring improved metabolic stability and pharmacokinetic half-life to the molecule.

This rationale is supported by broader medicinal chemistry campaigns targeting kinases like RET, where strategic benzyl substitution patterns are critical for overcoming resistance mutations (e.g., gatekeeper V804M/L and solvent-front G810C/S/R mutations) [10]. The 3-methylbenzyl group represents a calculated structural perturbation designed to enhance interactions within complex and evolving binding pockets.

Research Gaps and Objectives

Despite the established significance of pyrazol-4-amines and the rational basis for 3-methylbenzyl substitution, significant research gaps exist concerning the specific compound 1-(3-methylbenzyl)-1H-pyrazol-4-amine:

  • Synthetic Methodology Limitations: Current routes to this scaffold, primarily relying on Buchwald-Hartwig amination or nucleophilic substitution of chloropyrimidines or halopyrazoles, often suffer from modest yields (typically 13-28% in multi-step sequences) and require expensive palladium catalysts (e.g., Pd2(dba)3, PdCl2(dppf)) and specialized ligands (e.g., Xantphos) [7]. There is a pressing need for developing more efficient, cost-effective, and sustainable synthetic pathways (e.g., via visible-light photocatalysis or flow chemistry) to enable broader SAR exploration and scale-up.
  • Deficient Biological Characterization: While its role as a synthetic intermediate is documented [3] [4] [7], comprehensive biological profiling of the core structure 1-(3-methylbenzyl)-1H-pyrazol-4-amine itself remains largely unexplored. Systematic investigation across diverse therapeutic target classes (kinases, GPCRs, ion channels, epigenetic regulators) is lacking. Its potential against resistant mutants prevalent in oncology (e.g., RET G810 mutations, EGFR T790M, BCR-ABL T315I) is unknown.
  • SAR Expansion Requirement: Exploration beyond the 3-methylbenzyl group is limited. Systematic variation of the benzyl ring's substitution pattern (e.g., halogens at C2/C5, methoxy at C4, trifluoromethyl at C3) and alternative N1 substituents (heteroarylmethyl, cycloalkylmethyl, fluorinated alkyl chains) coupled with biological evaluation is essential to define the structural determinants of potency and selectivity.
  • Physicochemical and ADMET Data Gap: Fundamental data regarding solubility (across pH), permeability (e.g., PAMPA, Caco-2), metabolic stability (microsomes, hepatocytes), and CYP inhibition potential for the core scaffold and its derivatives are scarce, hindering rational lead optimization efforts.

The primary research objectives stemming from these gaps are:

  • To develop novel, high-yielding, and operationally simpler synthetic routes to 1-(3-methylbenzyl)-1H-pyrazol-4-amine and its analogs.
  • To perform comprehensive in vitro screening against a wide panel of therapeutically relevant targets (kinases, cancer cell lines) to identify lead indications and mechanisms of action.
  • To establish detailed structure-activity relationships (SAR) and structure-property relationships (SPR) focused on optimizing potency, selectivity, and drug-like properties.
  • To exploit this scaffold for targeting emerging resistance mechanisms in oncology, particularly solvent-front mutations, building on the precedent set by advanced pyrazole-based kinase inhibitors [2] [7] [10].

Properties

CAS Number

1002033-31-9

Product Name

1-(3-methylbenzyl)-1H-pyrazol-4-amine

IUPAC Name

1-[(3-methylphenyl)methyl]pyrazol-4-amine

Molecular Formula

C11H13N3

Molecular Weight

187.24 g/mol

InChI

InChI=1S/C11H13N3/c1-9-3-2-4-10(5-9)7-14-8-11(12)6-13-14/h2-6,8H,7,12H2,1H3

InChI Key

BYOCKGQNZDLGLZ-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)CN2C=C(C=N2)N

Canonical SMILES

CC1=CC(=CC=C1)CN2C=C(C=N2)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.